

Spectroscopic and Synthetic Insights into 6-(Hydroxymethyl)pyridin-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-(Hydroxymethyl)pyridin-2-ol*

Cat. No.: B1322426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed, reproducible experimental protocol for its synthesis and characterization is also presented. The information herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of novel pyridin-2-one derivatives.

Introduction

Pyridin-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their inherent biological activities and ability to act as versatile scaffolds for the synthesis of more complex molecules make them valuable targets for synthetic chemists. **6-(Hydroxymethyl)pyridin-2-ol**, in particular, possesses two key functional groups—a hydroxyl group and a pyridinone core—that allow for a variety of chemical modifications, making it a promising building block for the development of

new therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases for the complete experimental spectroscopic data of **6-(Hydroxymethyl)pyridin-2-ol** has revealed a notable scarcity of publicly available information. While the compound is commercially available, indicating its successful synthesis and characterization, detailed spectral assignments and data are not consolidated in a single, accessible source.

This guide, therefore, presents predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of related structures, alongside any available experimental data for closely analogous compounds. It is important to note that these predicted values should be used as a preliminary guide and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts for the ^1H and ^{13}C nuclei of **6-(Hydroxymethyl)pyridin-2-ol**. These predictions are based on established increments for substituents on a pyridin-2-one ring.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6-(Hydroxymethyl)pyridin-2-ol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	t	1H	H-4
~ 6.2 - 6.4	d	1H	H-3
~ 6.0 - 6.2	d	1H	H-5
~ 4.5 - 4.7	s	2H	-CH ₂ OH
~ 11.0 - 13.0	br s	1H	N-H
~ 4.0 - 5.0	br s	1H	-OH

Note: Predicted chemical shifts are relative to a standard solvent signal. The N-H and O-H protons are exchangeable and their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **6-(Hydroxymethyl)pyridin-2-ol**

Chemical Shift (δ , ppm)	Assignment
~ 165	C-2
~ 150	C-6
~ 140	C-4
~ 118	C-5
~ 105	C-3
~ 60	-CH ₂ OH

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for **6-(Hydroxymethyl)pyridin-2-ol** are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for **6-(Hydroxymethyl)pyridin-2-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (alcohol and N-H)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1630	Strong	C=O stretch (amide)
1600 - 1580	Medium	C=C stretch (ring)
1200 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **6-(Hydroxymethyl)pyridin-2-ol**

m/z	Interpretation
125	$[M]^+$ (Molecular Ion)
107	$[M - H_2O]^+$
96	$[M - CHO]^+$
78	[Pyridine ring fragment] $^+$

Experimental Protocols

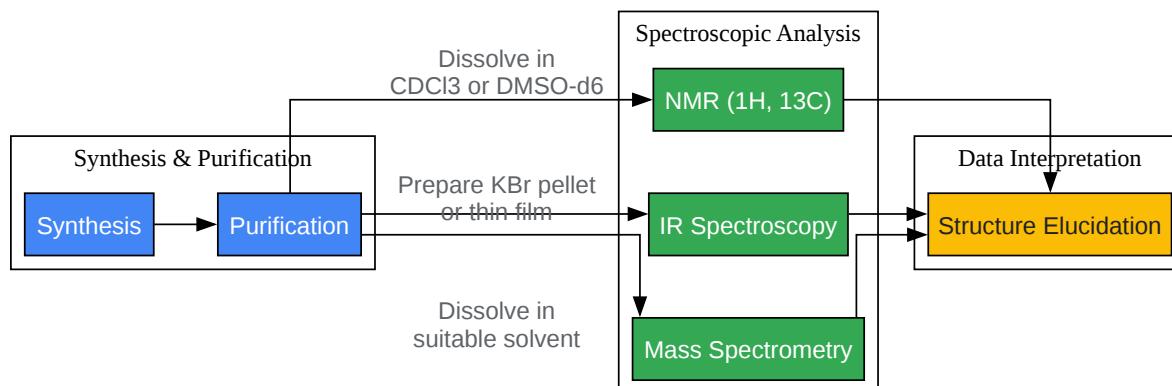
Due to the absence of a detailed, published synthetic procedure with full experimental workup and characterization for **6-(Hydroxymethyl)pyridin-2-ol**, a generalized protocol based on the synthesis of similar pyridin-2-ones is provided below. This protocol should be considered a starting point and may require optimization.

Synthesis of **6-(Hydroxymethyl)pyridin-2-ol**

A potential synthetic route to **6-(Hydroxymethyl)pyridin-2-ol** could involve the oxidation of 6-methyl-2-methoxypyridine followed by demethylation.

Materials:

- 6-methyl-2-methoxypyridine
- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Hydrobromic acid (HBr) or other demethylating agent
- Appropriate solvents (e.g., water, acetone, dichloromethane)
- Sodium bicarbonate ($NaHCO_3$)


- Magnesium sulfate (MgSO_4)

Procedure:

- Oxidation: Dissolve 6-methyl-2-methoxypyridine in a suitable solvent (e.g., a mixture of acetone and water). Cool the solution in an ice bath and add a solution of potassium permanganate dropwise with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable reagent (e.g., sodium bisulfite) and filter the mixture to remove manganese dioxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Demethylation: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure. To the resulting crude 2-methoxy-6-(hydroxymethyl)pyridine, add hydrobromic acid and heat the mixture to reflux. Monitor the reaction by TLC.
- Workup and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **6-(Hydroxymethyl)pyridin-2-ol**.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 6-(Hydroxymethyl)pyridin-2-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322426#spectroscopic-data-nmr-ir-ms-for-6-hydroxymethyl-pyridin-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com